

# Comparative Safety Analysis: Forvisirvat vs. Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Forvisirvat |           |
| Cat. No.:            | B15586546   | Get Quote |

#### For Immediate Release

MORRISVILLE, N.C. – [Current Date] – This guide provides a comparative analysis of the safety profiles of **Forvisirvat**, a novel SIRT6 activator in late-stage clinical development for Major Depressive Disorder (MDD), and the established class of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available clinical trial data to inform ongoing and future research in the treatment of MDD.

**Forvisirvat**, with its unique epigenetic mechanism of action, represents a potential new paradigm in antidepressant therapy.[1] As it progresses through clinical trials, a thorough understanding of its safety profile in relation to standard-of-care treatments like SNRIs is crucial.

#### **Executive Summary of Safety Profiles**

Preliminary data from a Phase 2 clinical trial of **Forvisirvat** suggest a favorable safety and tolerability profile.[2][3] The most frequently reported treatment-emergent adverse event was headache, which notably occurred at a lower frequency than in the placebo group.[2][3] Importantly, no serious adverse events were reported for participants receiving **Forvisirvat**.[2] [3]



SNRIs, as a well-established class of antidepressants, have a well-documented safety profile characterized by a range of common adverse effects. These are primarily related to their dual mechanism of inhibiting serotonin and norepinephrine reuptake.[4][5][6] Common side effects include nausea, headache, dizziness, dry mouth, excessive sweating, and sexual dysfunction. [4][7][8][9][10] While generally considered safe for most patients, SNRIs can be associated with more serious, albeit rarer, complications such as increased blood pressure, serotonin syndrome, and a discontinuation syndrome upon abrupt cessation of treatment.[4][7][8]

# Quantitative Analysis of Treatment-Emergent Adverse Events

The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) for **Forvisirvat** from its Phase 2 clinical trial (SP-624-201) and for a representative SNRI, Duloxetine, as compiled from pooled data from placebo-controlled trials. This juxtaposition allows for an indirect comparison of the safety profiles.



| Adverse Event                               | Forvisirvat (20<br>mg/day)[2][3] | Placebo<br>(Forvisirvat<br>Trial)[2][3] | Duloxetine (60<br>mg/day) | Placebo<br>(Duloxetine<br>Trials) |
|---------------------------------------------|----------------------------------|-----------------------------------------|---------------------------|-----------------------------------|
| Gastrointestinal                            |                                  |                                         |                           |                                   |
| Nausea                                      | N/A                              | N/A                                     | 23%                       | 8%                                |
| Dry Mouth                                   | N/A                              | N/A                                     | 13%                       | 5%                                |
| Constipation                                | N/A                              | N/A                                     | 9%                        | 4%                                |
| Diarrhea                                    | N/A                              | N/A                                     | 9%                        | 6%                                |
| Nervous System                              |                                  |                                         |                           |                                   |
| Headache                                    | 8.1%                             | 11.5%                                   | 14%                       | 14%                               |
| Dizziness                                   | N/A                              | N/A                                     | 10%                       | 5%                                |
| Somnolence                                  | N/A                              | N/A                                     | 10%                       | 3%                                |
| Other                                       |                                  |                                         |                           |                                   |
| Insomnia                                    | N/A                              | N/A                                     | 9%                        | 5%                                |
| Fatigue                                     | N/A                              | N/A                                     | 9%                        | 5%                                |
| Hyperhidrosis<br>(Excessive<br>Sweating)    | N/A                              | N/A                                     | 6%                        | 2%                                |
| Discontinuation<br>due to Adverse<br>Events | 3.7% (6/161)                     | 3.2% (5/156)                            | 9%                        | 4%                                |

Note: "N/A" indicates that the data for that specific adverse event was not reported in the primary publication for the **Forvisirvat** Phase 2 trial. The Duloxetine data is representative of typical findings in its clinical development program.

## **Experimental Protocols**

Forvisirvat (SP-624-201 Clinical Trial)



The safety and efficacy of **Forvisirvat** were evaluated in a Phase 2, multicenter, double-blind, randomized, placebo-controlled study (NCT04479852).[2][3]

- Participants: Adults who met the DSM-5 criteria for moderate to severe Major Depressive
   Disorder and had discontinued other psychoactive medications.[2][3]
- Intervention: Participants were randomized to receive either Forvisirvat 20 mg daily or a placebo for 4 weeks.[2][3]
- Safety Assessment: Safety and tolerability were assessed through the systematic collection
  of all adverse events (AEs), serious adverse events (SAEs), and AEs leading to
  discontinuation. The incidence, severity, and causality of AEs were recorded at each study
  visit. Vital signs, electrocardiograms (ECGs), and clinical laboratory tests were also
  monitored throughout the study.

SNRIs (General Methodology for Pivotal Trials)

The safety assessment for SNRIs in their pivotal clinical trials generally follows a standardized methodology, as exemplified by the development programs for drugs like duloxetine and venlafaxine.

- Study Design: Typically, these are large, randomized, double-blind, placebo-controlled trials, often with an active comparator arm.
- Data Collection: Treatment-emergent adverse events are systematically collected at each study visit using a standardized questionnaire or through spontaneous reporting by the participants. The severity and relationship to the study drug are assessed by the investigator.
- Monitoring: Regular monitoring of vital signs (including blood pressure), weight, ECGs, and comprehensive laboratory panels (hematology, chemistry, and urinalysis) is conducted to identify any potential safety signals. Specific rating scales for assessing side effects like sexual dysfunction may also be employed.

## **Signaling Pathways and Experimental Workflows**





Click to download full resolution via product page

Caption: Workflow for a comparative safety assessment in a clinical trial.

# **Concluding Remarks**



The available data suggests that **Forvisirvat** has a distinct and potentially more favorable safety profile compared to the established SNRI class of antidepressants. The lower incidence of headache compared to placebo and the absence of serious adverse events in the Phase 2 trial are encouraging.[2][3] However, it is important to note that this comparison is indirect and based on a limited dataset for **Forvisirvat**. The ongoing Phase 2b/3 clinical trial (NCT06254612) will provide more comprehensive safety data and allow for a more robust assessment of **Forvisirvat**'s safety and tolerability in a larger patient population.[1][2] Researchers and clinicians should await the results of these larger trials to draw definitive conclusions about the comparative safety of **Forvisirvat** and SNRIs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. arrivobio.com [arrivobio.com]
- 2. A phase 2, multicenter, double-blind, randomized, placebo-controlled study of the safety and efficacy of forvisirvat (SP-624) in the treatment of adults with major depressive disorder -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Serotonin and norepinephrine reuptake inhibitors (SNRIs) Mayo Clinic [mayoclinic.org]
- 5. researchgate.net [researchgate.net]
- 6. SNRIs: The Pharmacology, Clinical Efficacy, and Tolerability in Comparison with Other Classes of Antidepressants | CNS Spectrums | Cambridge Core [cambridge.org]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. 10 Things to Know When Taking SNRIs for Depression, Including Possible Side Effects -GoodRx [goodrx.com]
- 9. poison.org [poison.org]
- 10. droracle.ai [droracle.ai]
- To cite this document: BenchChem. [Comparative Safety Analysis: Forvisirvat vs. Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)]. BenchChem, [2025]. [Online PDF]. Available



at: [https://www.benchchem.com/product/b15586546#comparative-analysis-of-the-safety-profiles-of-forvisirvat-and-snris]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com